Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate
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Overview
Description
Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C8H11FO3 It is a derivative of cyclohexane, featuring a fluorine atom, a ketone group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-fluoro-4-oxocyclohexane-1-carboxylate typically involves the fluorination of a cyclohexanone derivative followed by esterification. One common method includes the reaction of 1-fluoro-4-hydroxycyclohexane with a carboxylating agent under acidic conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the fluorination and esterification processes efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-fluoro-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-chloro-4-oxocyclohexane-1-carboxylate
- Methyl 1-bromo-4-oxocyclohexane-1-carboxylate
- Methyl 1-iodo-4-oxocyclohexane-1-carboxylate
Uniqueness
Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts .
Biological Activity
Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and implications for drug development, supported by relevant research findings and data.
This compound is synthesized through a series of chemical reactions, primarily involving the fluorination of cyclohexanone derivatives followed by esterification. The typical synthetic route includes:
- Fluorination : A cyclohexanone derivative is fluorinated.
- Esterification : The resulting compound is reacted with a carboxylating agent under acidic conditions to produce the ester.
This compound's structure features a fluorine atom, which enhances its reactivity and potential biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. This compound can modulate various biochemical pathways by influencing enzyme activity or receptor signaling.
Enzyme Inhibition and Receptor Binding
Research indicates that this compound exhibits potential enzyme inhibition capabilities. It has been studied for its interactions with muscarinic acetylcholine receptors (mAChRs), which are implicated in numerous neurological functions. For instance:
- Muscarinic Receptor Modulation : Compounds similar to this compound have shown efficacy in reversing cognitive deficits in preclinical models of Alzheimer's disease by modulating mAChR activity .
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds related to this compound. For example, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HT-1080 (fibrosarcoma) | 19.56 | Induction of apoptosis via caspase activation |
MCF-7 (breast) | Varies | Cell cycle arrest at G2/M phase |
A549 (lung carcinoma) | Varies | Apoptosis induction |
The mechanism of action often involves the activation of apoptotic pathways, which can be mediated through caspase activation and disruption of mitochondrial function .
Case Studies
Several studies have highlighted the biological relevance of this compound:
- Cognitive Function Studies : In rodent models, compounds similar to this compound demonstrated improvements in memory tasks when administered prior to cognitive challenges induced by scopolamine .
- Antitumor Efficacy : A series of synthesized derivatives were tested for their anticancer properties against multiple cell lines, showing promising results particularly in fibrosarcoma models where apoptosis was confirmed through Annexin V staining and caspase activity assays .
Properties
IUPAC Name |
methyl 1-fluoro-4-oxocyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO3/c1-12-7(11)8(9)4-2-6(10)3-5-8/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUDWWZZVBMFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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